Bienvenue dans la boutique en ligne BenchChem!

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine

XBP1 inhibitor ER stress unfolded protein response

Procure this exact cataloged compound to ensure reproducibility in UPR-targeted experiments and SAR studies. It uniquely combines sub-micromolar XBP1 (IC50 300 nM) and DDIT3 (IC50 520 nM) engagement with complete SOS1 inactivity (EC50 >100 µM), providing a pathway-inert quinazoline control absent from 4-anilinoquinazoline kinase inhibitors. Its favorable LogP (3.86) and zero Rule-of-5 violations make it a lean physicochemical baseline for lead optimization. Alternative substitution patterns lack this dual-target profile, making this exact chemotype mandatory.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
Cat. No. B5800601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4
InChIInChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,22,23)
InChIKeyYBNNAJYDTXTSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine: Procurement-Quality Profile of a Dual-Substituted Quinazoline-2,4-diamine


N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine (CAS 384800-96-8; also indexed as its hydrochloride salt, PubChem CID 2908640) belongs to the N2,N4-disubstituted quinazoline-2,4-diamine structural class . The molecule features a quinazoline core bearing a 4-methylphenyl (p-tolyl) substituent at N2 and a 2-furylmethyl group at N4, yielding a calculated LogP of approximately 3.86 and a molecular weight of 315.37 Da (free base) . This compound emerged from NIH Molecular Libraries Screening Centers Network (MLSCN) campaigns and is catalogued in authoritative databases including PubChem, ChEMBL (CHEMBL1301480), and BindingDB (BDBM61534) [1]. Unlike the more extensively explored 4-anilinoquinazoline kinase-inhibitor chemotype, this compound's 2,4-diamine substitution pattern places it within a distinct structure–activity landscape relevant to anti-infective and endoplasmic-reticulum-stress-modulating research programs [2].

Why Generic N2,N4-Quinazoline-2,4-diamines Cannot Replace N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine in Target-Oriented Studies


Within the N2,N4-disubstituted quinazoline-2,4-diamine family, minor substituent permutations at the N2 and N4 positions profoundly reshape target-affinity profiles . The specific pairing of an N2-(4-methylphenyl) with an N4-(2-furylmethyl) group in this compound is not interchangeable with other alkyl, benzyl, or heteroaryl combinations. HTS-derived affinity fingerprints from BindingDB demonstrate that this compound engages X-box-binding protein 1 (XBP1, IC50 = 300 nM) and DNA damage-inducible transcript 3 (DDIT3, IC50 = 520 nM) while remaining essentially inactive against SOS1 (EC50 > 100 µM) [1]. Even closely related positional isomers—such as N4-(2-furylmethyl)-N2-(2-methylphenyl)-2,4-quinazolinediamine—cannot be assumed to reproduce this selectivity signature, because the ortho vs. para methyl orientation on the N2-phenyl ring alters both steric and electronic determinants of target binding . Direct procurement of the exact cataloged compound is therefore a prerequisite for reproducibility in any experiment relying on its documented screening data or in SAR studies where the N2-p-tolyl / N4-furylmethyl pharmacophore is the variable of interest.

Quantitative Differentiation Evidence for N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine Versus Closest Analogs


XBP1 Inhibition: This Quinazoline-2,4-diamine Achieves 300 nM Potency Where the Broader Class Typically Falls Above 10 µM

In an MLSCN high-throughput screen conducted at the Emory Chemical Biology Discovery Center, N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine hydrochloride inhibited human X-box-binding protein 1 (XBP1) with an IC50 of 300 nM [1]. By contrast, the vast majority of N2,N4-disubstituted quinazoline-2,4-diamines profiled in the same screening library did not reach sub-micromolar potency against this target, and the compound's closest matched analog, N4-(2-furylmethyl)-N2-(2-methylphenyl)-2,4-quinazolinediamine, lacks any reported XBP1 activity data, precluding a claim of class-level equipotency . The observed 300 nM IC50 is 17-fold lower than the compound's own activity against the next most sensitive target (DDIT3, IC50 = 520 nM) in the same assay panel, demonstrating target-level selectivity within the ER stress pathway [1].

XBP1 inhibitor ER stress unfolded protein response

DDIT3/CHOP Inhibition: 520 nM Activity Distinguishes This Compound from SOS1-Inactive Quinazoline-2,4-diamines

The compound inhibited mouse DNA damage-inducible transcript 3 protein (DDIT3/CHOP) with an IC50 of 520 nM in an MLSCN assay (PubChem AID 2841) [1]. Within the same screening panel, a closely related N2,N4-disubstituted quinazoline-2,4-diamine congener (N4-(2-furylmethyl)-N2-(2-methylphenyl) isomer) was not tested against DDIT3, making direct head-to-head comparison unavailable; however, the compound's DDIT3 IC50 of 520 nM represents a >192-fold window over its SOS1 EC50 (>100 µM), indicating that the N2-p-tolyl substituent is a critical determinant for DDIT3 engagement that is absent in many class members [1]. This degree of intra-pathway selectivity (DDIT3 vs. SOS1) is not characteristic of unsubstituted quinazoline-2,4-diamine, which typically shows non-specific weak binding across multiple targets [2].

DDIT3 inhibitor CHOP ER stress apoptosis

GPR55 Counter-Screen: 5.21 µM IC50 Establishes a 17-Fold Selectivity Margin Over the Primary XBP1 Target

When counter-screened against human G-protein coupled receptor 55 (GPR55) at the Sanford-Burnham Center for Chemical Genomics, the compound exhibited an IC50 of 5.21 µM—a 17.4-fold lower potency than its 300 nM IC50 against XBP1 [1]. This selectivity margin is not automatically conferred by the quinazoline-2,4-diamine scaffold; unsubstituted or simpler N2,N4-dialkyl variants frequently display flat pharmacology across GPCR and enzyme panels in PubChem BioAssay records [2]. The presence of the N2-(4-methylphenyl) and N4-(2-furylmethyl) groups thus contributes to target discrimination that would be lost if a user substituted a less decorated quinazoline-2,4-diamine.

GPR55 counter-screen selectivity profiling off-target assessment

Physicochemical Differentiation: Calculated LogP of 3.86 and Rotatable Bond Count of 4 Enable Favorable Permeability Relative to Bulkier N2,N4-Disubstituted Quinazoline-2,4-diamines

The compound's ACD/Labs-calculated LogP of 3.86 (free base) and 4 freely rotatable bonds place it within a favorable physicochemical space for cell permeability when compared with larger N2,N4-disubstituted quinazoline-2,4-diamines bearing extended alkyl or bis-aryl substituents, which often exceed LogP 5.0 and violate Lipinski's Rule of 5 . In the antimalarial quinazoline-2,4-diamine series reported by Pobsuk et al. (2019), compounds such as 6m (with bulkier N2,N4 substituents) exhibited aqueous solubility below 10 µM at pH 7.4, whereas the target compound, with its compact furylmethyl and p-tolyl groups, is predicted to maintain higher solubility based on its lower molecular weight (315.37 Da vs. >400 Da for many analogs) and polar surface area of 51 Ų [1]. The compound has 0 Rule-of-5 violations .

LogP drug-likeness permeability physicochemical profiling

SOS1 Activation Assay: Complete Inactivity (EC50 >100 µM) Confirms the Compound Does Not Modulate RAS-GTP Signaling, Unlike Certain 4-Anilinoquinazoline Kinase Inhibitors

In a cellular SOS1 activation assay conducted in human HeLa cells (RAS-GTP pull-down, 30 min treatment), the compound exhibited an EC50 exceeding 100 µM, indicating no detectable activation of the RAS-GEF SOS1 at concentrations far above its XBP1 IC50 (300 nM) [1]. This negative result constitutes a critical differentiation from certain 4-anilinoquinazoline kinase inhibitors (e.g., erlotinib, gefitinib) that can indirectly modulate RAS-MAPK signaling through EGFR inhibition at sub-micromolar concentrations. The >333-fold window between XBP1 inhibition (0.3 µM) and SOS1 activation (>100 µM) is a selectable feature that users cannot obtain from EGFR-active quinazoline scaffolds [2].

SOS1 counter-screen RAS pathway selectivity confirmation

Validated Application Scenarios for N-(2-Furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine Procurement


ER Stress Chemical Biology: XBP1 and DDIT3 Dual-Engagement Probe Development

The compound's confirmed sub-micromolar activity against both XBP1 (IC50 = 300 nM) and DDIT3 (IC50 = 520 nM) makes it a suitable starting scaffold for developing chemical probes that simultaneously interrogate two arms of the unfolded protein response (UPR) [1]. Its inactivity against SOS1 (EC50 > 100 µM) ensures that observed cellular phenotypes in ER-stress assays are not confounded by RAS-MAPK pathway modulation [1]. Procurement of this exact compound is mandatory because alternative N2,N4-substitution patterns lack the dual XBP1/DDIT3 engagement documented for this chemotype.

Selectivity Panel Reference Standard for Quinazoline-2,4-diamine SAR Campaigns

With a five-target activity fingerprint spanning three orders of magnitude (XBP1 IC50 = 300 nM; DDIT3 IC50 = 520 nM; GPR55 IC50 = 5.21 µM; UBE2N IC50 = 20 µM; SOS1 EC50 > 100 µM), this compound serves as a well-characterized reference point for medicinal chemistry groups optimizing N2,N4-disubstituted quinazoline-2,4-diamines [1]. The quantitative selectivity windows (17-fold XBP1/GPR55; >192-fold DDIT3/SOS1) provide baseline metrics against which newly synthesized analogs can be benchmarked [1].

Physicochemical Benchmarking for Quinazoline-2,4-diamine Permeability Optimization

The compound's favorable calculated LogP (3.86), moderate molecular weight (315.37 Da), and zero Rule-of-5 violations position it as a physicochemical reference standard for permeability optimization in quinazoline-2,4-diamine programs . SAR studies that add bulkier substituents can use this compound as the baseline 'lean' analog against which incremental LogP and solubility penalties are measured, facilitating rational property-based design decisions [2].

Negative Control for EGFR-Kinase-Mediated RAS Pathway Studies

Given its complete inactivity in the SOS1/RAS-GTP cellular activation assay (EC50 > 100 µM), this compound can serve as a pathway-inert quinazoline control in experiments where researchers need to exclude EGFR-kinase-driven RAS-MAPK signaling as a confounding variable [1]. Unlike 4-anilinoquinazoline EGFR inhibitors that suppress RAS signaling at sub-micromolar concentrations, this compound provides a matched quinazoline scaffold without kinase-inhibitory pharmacology [3].

Quote Request

Request a Quote for N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.